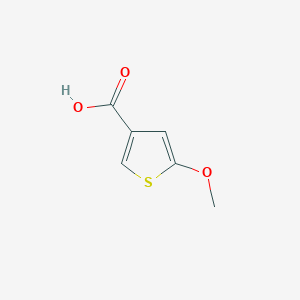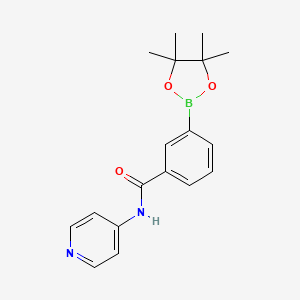
5-Methoxythiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxythiophene-3-carboxylic acid is an organic compound with the molecular formula C6H6O3S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxythiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the methoxylation of thiophene-3-carboxylic acid. This reaction typically requires the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Another method involves the use of Grignard reagents. In this approach, 5-bromo-3-methoxythiophene is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale methoxylation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxythiophene-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, alkylated, and nitrated thiophene derivatives
Applications De Recherche Scientifique
5-Methoxythiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methoxythiophene-3-carboxylic acid varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-4-methoxythiophene-3-carboxylic acid: This compound has similar structural features but includes a chlorine atom, which can alter its reactivity and biological activity.
5-Methoxy-2-thiophenecarboxylic acid: Another derivative with the methoxy group positioned differently on the thiophene ring, leading to variations in its chemical properties and applications.
Uniqueness
5-Methoxythiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C6H6O3S |
|---|---|
Poids moléculaire |
158.18 g/mol |
Nom IUPAC |
5-methoxythiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c1-9-5-2-4(3-10-5)6(7)8/h2-3H,1H3,(H,7,8) |
Clé InChI |
RNSUTQKCZAWTTE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CS1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate](/img/structure/B13991338.png)


